N-(2-Bromo-5-chlorophenyl)propionamide
Description
N-(2-Bromo-5-chlorophenyl)propionamide is a halogenated aromatic amide characterized by a propionamide group attached to a phenyl ring substituted with bromine at the 2-position and chlorine at the 5-position.
Properties
IUPAC Name |
N-(2-bromo-5-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-2-9(13)12-8-5-6(11)3-4-7(8)10/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFSFIUZHIPMBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-chlorophenyl)propionamide typically involves the reaction of 2-bromo-5-chloroaniline with propionyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:
2-Bromo-5-chloroaniline+Propionyl chloridePyridine, Refluxthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-5-chlorophenyl)propionamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products may include derivatives with different substituents on the phenyl ring.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Scientific Research Applications
N-(2-Bromo-5-chlorophenyl)propionamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Bromo-5-chlorophenyl)propionamide involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomer: 2-Bromo-N-(4-chlorophenyl)propanamide (CAS 77112-25-5)
This positional isomer differs in the substitution pattern of the phenyl ring, with bromine at position 2 and chlorine at position 4 (vs. 5 in the target compound). Key distinctions include:
Thiadiazole Derivative: N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide
This analog replaces the bromo-chlorophenyl group with a 5-methylthiadiazole ring. Evidence highlights its broad bioactivity:
- Anticancer Activity: Exhibits cytotoxicity against hepatocarcinoma, leukemia, and breast carcinoma cells .
- Multifunctional Effects : Combines diuretic, cardioprotective, and anti-inflammatory properties .
| Property | This compound | N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide |
|---|---|---|
| Core Structure | Halogenated phenyl ring | Thiadiazole ring |
| Bioactivity | Not reported | Anticancer, anti-inflammatory |
The thiadiazole moiety enhances heterocyclic interactions with biological targets, which may explain its superior pharmacological profile compared to purely aromatic analogs.
Pyridine-Based Analog: N-(5-Bromo-pyridin-2-yl)-3-cyclopentyl-2(R)-(3,4-dichloro-phenyl)-propionamide
This compound (CAS 300354-18-1) features a pyridine ring and additional cyclopentyl and dichlorophenyl groups. Key differences include:
- Structural Complexity : Multiple substituents (bromopyridine, cyclopentyl) enhance steric bulk.
Functional Comparison with Enzyme-Targeting Propionamides
DPP-IV Inhibitors
N-[1-(3-Amino-4-Phenyl-Butyryl)-4-Hydroxy-Pyrrolidin-2-Ylmethyl]-Propionamide (Patent EP 1 905 759) demonstrates enzyme inhibition for diabetes treatment . While structurally distinct, this highlights the versatility of propionamides in targeting metabolic pathways.
Anti-Proliferative Agents
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide shows that even minor structural changes (e.g., heterocyclic vs. aromatic groups) drastically alter bioactivity .
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